molecular formula C26H24N2O5S B2658567 Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921067-94-9

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2658567
CAS No.: 921067-94-9
M. Wt: 476.55
InChI Key: LSTAQKCZLBJSID-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with a tetrahydrothieno[2,3-c]pyridine scaffold. This compound features an acetyl group at position 6 and a 4-benzoylbenzamido substituent at position 2, with an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-26(32)22-20-13-14-28(16(2)29)15-21(20)34-25(22)27-24(31)19-11-9-18(10-12-19)23(30)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTAQKCZLBJSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include acetic anhydride, benzoyl chloride, and ethyl chloroformate, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents such as dichloromethane, ethanol, or water are often used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound (Target Compound) 6-acetyl, 2-(4-benzoylbenzamido), 3-ethyl ester C₃₀H₂₇N₃O₅S Hypothesized enhanced steric bulk for receptor binding; potential kinase inhibitor (inference)
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-amino, 6-benzoyl, 3-ethyl ester C₁₇H₁₈N₂O₃S Crystallographically characterized; used as a synthetic intermediate
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-methyl, 2-(phenylthioureido), 3-ethyl ester C₁₈H₂₁N₃O₂S₂ Synthesized via reflux with phenylisothiocyanate; yellow crystals, m.p. 201–202°C
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 6-Boc-protected amino, 3-ethyl ester C₁₅H₂₂N₂O₄S Laboratory chemical; safety data reported (no significant hazards)
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-benzyl, 2-(3,4-dimethoxybenzamido), 3-ethyl ester C₂₉H₂₉N₃O₅S Commercial availability; advised for controlled handling due to flammability

Key Observations:

Boc-protected amino derivatives (e.g., ) exhibit improved stability under basic conditions, whereas phenylthioureido groups (e.g., ) may enhance sulfur-mediated interactions.

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step amidation and acetylation, contrasting with the one-step thiourea formation in .

Pharmacological Potential: 3,4-Dimethoxybenzamido substituents (e.g., ) are associated with enhanced bioavailability in CNS-targeting agents, suggesting the target compound’s benzoylbenzamido group could similarly influence pharmacokinetics.

Research Findings and Limitations

  • Crystallographic Data: Ethyl 2-amino-6-benzoyl analogs (e.g., ) were structurally resolved using SHELX programs , confirming planar thienopyridine cores. The target compound’s bulkier substituents may complicate crystallization.
  • Safety Profiles: Limited hazard data exist for the target compound, but analogs like emphasize flammability risks due to ester groups .
  • Gaps in Knowledge: Direct biological activity data (e.g., IC₅₀ values) for the target compound are absent; inferences rely on structural analogs.

Biological Activity

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The molecular formula is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, and it has a molecular weight of 398.48 g/mol.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain thieno derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Investigations suggest that these compounds may protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by Kidwai et al. (2003) highlighted the antimicrobial properties of thiophene derivatives. This compound was tested against several bacterial strains and demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer potential of thieno[2,3-c]pyridine derivatives. The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as:

Cell LineIC50 (µM)
HeLa15
MCF-710

The mechanism of action was suggested to involve apoptosis induction through the activation of caspase pathways.

Neuroprotective Effects

A recent study assessed the neuroprotective effects of this compound using an in vitro model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels.

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